Superior Binding Affinity for Human STING Compared to Isomeric cGAMPs and Bacterial CDNs
2',3'-cGAMP binds to human STING with an affinity (Kd) of 3.79 nM, demonstrating ~300-fold greater affinity than the bacterial CDN c-di-GMP and the isomers 3′,2′-cGAMP and 3′,3′-cGAMP, and ~75-fold greater affinity than the 2′,2′-cGAMP isomer [1]. This enhanced binding is attributed to the unique 2′,5′-phosphodiester linkage which pre-organizes the molecule into a conformation ideal for STING binding, requiring lower energy for activation compared to other CDNs [2].
| Evidence Dimension | Binding Affinity (Kd) to STING |
|---|---|
| Target Compound Data | 3.79 nM |
| Comparator Or Baseline | c-di-GMP, 3′,2′-cGAMP, 3′,3′-cGAMP; 2′,2′-cGAMP |
| Quantified Difference | ~300-fold higher affinity vs. c-di-GMP/3′,2′-cGAMP/3′,3′-cGAMP; ~75-fold higher affinity vs. 2′,2′-cGAMP |
| Conditions | In vitro binding assay with human STING protein |
Why This Matters
This high affinity establishes 2',3'-cGAMP as the superior tool compound for assays requiring robust and efficient STING activation, minimizing the risk of false negatives or low-signal outputs when using weaker analogs.
- [1] Zhang, X., et al. (2013). Cyclic GMP-AMP containing mixed phosphodiester linkages is an endogenous high-affinity ligand for STING. Mol. Cell, 51(2), 226-235. View Source
- [2] Guo, J., et al. (2019). Distinct Dynamic and Conformational Features of Human STING in Response to 2′3′-cGAMP and c-di-GMP. ChemBioChem, 20(14), 1838-1847. View Source
